Product packaging for HS-Peg3-CH2CH2N3(Cat. No.:CAS No. 1347750-79-1)

HS-Peg3-CH2CH2N3

Cat. No.: B3099000
CAS No.: 1347750-79-1
M. Wt: 235.31 g/mol
InChI Key: GAXDQYGDMXOVCJ-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) in Chemical Sciences and Engineering

Poly(ethylene glycol), or PEG, is a polymer composed of repeating ethylene (B1197577) glycol units. It is recognized for its biocompatibility, low toxicity, and solubility in both aqueous and organic media. These properties have made PEG a staple in numerous scientific and engineering disciplines.

In the biomedical field, PEGylation—the process of attaching PEG chains to molecules—is widely used to improve the pharmacokinetic properties of therapeutic agents. news-medical.netbiochempeg.com This modification can enhance water solubility, prolong circulation time, and reduce the immunogenicity of proteins and peptides. nih.gov PEG is also integral to drug delivery systems, where it can be used to form hydrogels for controlled release or to coat nanoparticles to improve their systemic delivery. news-medical.netbroadpharm.com

Beyond medicine, PEG finds applications in various industrial processes. It serves as a binder, dispersant, and lubricant in numerous formulations. news-medical.netbroadpharm.com Its hydrophilic nature is leveraged to prevent the non-specific adhesion of proteins to surfaces, a crucial aspect of single-molecule fluorescence studies and in the development of biocompatible materials. news-medical.netbroadpharm.combritannica.com The versatility of PEG is further expanded by the ability to modify its terminal hydroxyl groups with a wide array of functional groups, enabling its incorporation into a vast range of chemical structures. biochempeg.com

Significance of Heterobifunctional Linkers in Molecular Design and Conjugation Chemistry

Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups at their termini. creative-biolabs.com This design is in contrast to homobifunctional linkers, which have identical reactive groups. The strategic advantage of a heterobifunctional design lies in its ability to facilitate sequential and controlled conjugation reactions. This minimizes the formation of undesirable byproducts like homo-oligomers, which can be a significant issue with homobifunctional reagents. creative-biolabs.com

The distinct reactivity of each end of a heterobifunctional linker allows for the precise and oriented coupling of two different molecules. creative-biolabs.com This level of control is paramount in applications such as the construction of antibody-drug conjugates (ADCs), where a specific drug-to-antibody ratio is critical for therapeutic efficacy. creative-biolabs.com Similarly, in the fabrication of biosensors, these linkers enable the specific immobilization of enzymes or antibodies onto a surface. axispharm.com

The spacer region of these linkers, often a PEG chain, also plays a crucial role. The length and composition of the spacer can be tailored to control the distance between the conjugated molecules, and PEG-based spacers enhance the water solubility of the resulting conjugate. creative-biolabs.com The versatility of heterobifunctional linkers has made them indispensable tools for creating complex, well-defined molecular assemblies for a wide range of applications in drug delivery, diagnostics, and materials science. purepeg.compurepeg.com

Structural Context of HS-PEG3-CH2CH2N3 within Thiol-PEG-Azide Architectures

This compound is a specific example of a heterobifunctional linker that embodies the principles of this class of molecules. Its structure consists of three key components: a terminal thiol (-SH) group, a short polyethylene (B3416737) glycol spacer with three repeating ethylene glycol units (-PEG3-), and a terminal azide (B81097) (-N3) group attached via an ethyl spacer.

The thiol group provides a reactive handle for conjugation to various substrates. It can form stable thioether bonds with maleimide-containing molecules or bind to metal surfaces like gold, which is useful for surface modification applications. axispharm.comnanocs.net The azide group is a versatile functional group for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nanocs.netinterchim.fr This allows for the highly efficient and specific attachment of molecules containing an alkyne group. nanocs.net

The PEG3 spacer imparts hydrophilicity and flexibility to the linker. axispharm.com This can be particularly important in biological applications, as it can improve the solubility of the resulting conjugate and minimize non-specific interactions. The defined length of the PEG spacer allows for precise control over the distance between the two conjugated entities.

Within the broader family of Thiol-PEG-Azide linkers, this compound is distinguished by its specific PEG chain length. Other commercially available linkers in this family feature varying numbers of PEG units, allowing researchers to select the optimal spacer length for their specific application. axispharm.com This modularity is a key feature of this class of reagents, enabling fine-tuning of the properties of the final conjugate. The stability of these linkers is generally good when stored under appropriate conditions, typically at low temperatures and protected from light and moisture. interchim.fr

This particular linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.comtargetmol.cn PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. glpbio.com The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation of the two binding moieties. bldpharm.comnih.gov

Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThiol-PEG3-Azide, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanethiol1347750-79-1C8H17N3O3S235.31

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanethiol nih.gov
Canonical SMILES C(COCCOCCOCCS)N=[N+]=[N-] nih.gov
InChI InChI=1S/C8H17N3O3S/c9-11-10-1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2 nih.gov
InChIKey GAXDQYGDMXOVCJ-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O3S B3099000 HS-Peg3-CH2CH2N3 CAS No. 1347750-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c9-11-10-1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXDQYGDMXOVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237102
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-79-1
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Hs Peg3 Ch2ch2n3

Convergent and Divergent Synthetic Routes to Thiol- and Azide-Terminated PEG Compounds

The creation of heterobifunctional PEG linkers like HS-PEG3-CH2CH2N3 is primarily achieved through divergent synthetic strategies. This approach begins with a symmetrical starting material, such as triethylene glycol, which is then sequentially modified to introduce different functionalities on each end.

A common divergent pathway involves the desymmetrization of the PEG diol. nih.gov One of the terminal hydroxyl groups is selectively activated, often by conversion to a better leaving group like a tosylate or mesylate. mdpi.comresearchgate.netnih.gov This mono-activated intermediate allows for the specific introduction of the first functional group, for instance, the azide (B81097), through nucleophilic substitution with sodium azide. mdpi.comresearchgate.net The remaining hydroxyl group on the other end is then activated and converted into the second functional group. To obtain the thiol, this often involves introducing a protected thiol, such as a thioacetate (B1230152), which is deprotected in the final step. mdpi.comresearchgate.net This sequential modification of a central PEG scaffold is efficient for producing a variety of heterobifunctional derivatives. mdpi.commdpi.com

Convergent synthesis, where two separately functionalized PEG chains are joined, is less common for short, discrete linkers like PEG3. However, longer PEG chains can be constructed by linking smaller, functionalized oligo(ethylene glycol) units together, for example, using copper-catalyzed azide-alkyne cycloaddition (click chemistry). nih.gov

StrategyDescriptionKey IntermediatesAdvantages
Divergent SynthesisBegins with a symmetrical diol (e.g., triethylene glycol) and sequentially modifies each terminus.Mono-tosylated PEG, Mono-azido PEG-alcohol. mdpi.comresearchgate.netEfficient for producing various heterobifunctional PEGs from a common intermediate. mdpi.com
Convergent SynthesisInvolves the coupling of two pre-functionalized OEG fragments.Azide-terminated OEG, Alkyne-terminated OEG. nih.govUseful for building longer, discrete PEG chains from smaller, well-defined blocks. nih.gov

Functional Group Protection and Deprotection Strategies in this compound Synthesis

The synthesis of heterobifunctional molecules necessitates the use of protecting groups to prevent undesired side reactions of reactive moieties like thiols. tandfonline.com The thiol group is particularly susceptible to oxidation, forming disulfides, and requires protection throughout the synthetic sequence.

For the thiol terminus, a common protecting group is the thioacetate. mdpi.comresearchgate.net It is introduced by reacting the activated hydroxyl end of the PEG intermediate with a thioacetate salt. The thioacetate group is stable under the conditions required for subsequent modifications but can be readily cleaved in a final deprotection step, typically under basic conditions (e.g., with ammonia), to yield the free thiol. mdpi.comresearchgate.net

The azide group is generally stable and does not require protection. In fact, it can be considered a protected form of an amine, which can be obtained by reduction if needed. mdpi.comresearchgate.net During the initial activation of the diol, one hydroxyl group may be protected with an acid-cleavable group like an acetal (B89532) to ensure selective modification of the other terminus. rsc.org

Functional GroupProtecting GroupDeprotection ConditionsRationale
Thiol (-SH)Thioacetate (-SAc)Basic hydrolysis (e.g., ammonia). mdpi.comresearchgate.netPrevents oxidation to disulfide and other side reactions. tandfonline.com
Hydroxyl (-OH)AcetalMild acid. rsc.orgAllows for selective, sequential modification of terminal hydroxyls in a symmetrical diol.
Azide (-N3)None requiredN/A (can be reduced to -NH2 if desired). mdpi.comresearchgate.netStable under most reaction conditions used in PEG synthesis.

Control of PEG Chain Length and Polydispersity during Synthesis

For applications requiring precise linker length, such as in Proteolysis Targeting Chimeras (PROTACs), using monodisperse or discrete PEG (dPEG®) linkers is essential. targetmol.cnglpbio.com this compound is a discrete linker, meaning it consists of a single molecular entity with a defined chain length, not a mixture of different length polymers. google.com

Control over chain length and the elimination of polydispersity are achieved by avoiding the direct polymerization of ethylene (B1197577) oxide, which inherently produces a distribution of molecular weights. nih.gov Instead, the synthesis starts with a high-purity, pre-defined oligo(ethylene glycol), in this case, triethylene glycol (n=3). This ensures that the final product has a precise and uniform chain length. Methods have been developed for the large-scale, chromatography-free synthesis of monodisperse oligo(ethylene glycol) intermediates, which serve as the foundation for these linkers. rsc.orgrsc.org

Advanced Purification Techniques for Heterobifunctional PEG Linkers

The purification of heterobifunctional PEGs is critical to remove unreacted starting materials, homobifunctional byproducts (e.g., dithiol-PEG or diazido-PEG), and other impurities. A combination of chromatographic techniques is often employed to achieve the high purity required for bioconjugation.

Ion-Exchange Chromatography (IEX): This technique is effective for separating PEG derivatives if one of the functional groups is charged (e.g., a carboxyl group) or can be temporarily modified to be charged. biopharminternational.comnih.gov It can separate molecules based on differences in surface charge shielded by the PEG chain.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. While it is excellent for removing low molecular weight reagents, it is less effective at separating the desired heterobifunctional product from homobifunctional byproducts of the same chain length. biopharminternational.comnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying and analyzing monodisperse PEG derivatives. rsc.orgrsc.org It separates compounds based on differences in hydrophobicity, allowing for the resolution of molecules with different end-group functionalities.

Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary method to IEX, separating proteins and PEG conjugates based on hydrophobicity.

Membrane-based techniques like ultrafiltration and dialysis are also useful for removing small molecule impurities. nih.gov

Spectroscopic and Chromatographic Methods for Synthetic Verification

Confirmation of the structure and purity of this compound is accomplished through a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. acs.org ¹H NMR spectra can confirm the presence of the key functional groups and the PEG backbone. Characteristic signals include a triplet around 3.38 ppm for the methylene (B1212753) protons adjacent to the azide (CH₂-N₃) and signals for the methylene protons adjacent to the sulfur (CH₂-S). mdpi.comresearchgate.net The large signal from the repeating ethylene glycol units is typically observed around 3.6 ppm. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the final compound, verifying that the correct functional groups have been installed. nih.govacs.org Techniques like MALDI-MS are also used to characterize PEG conjugates. nih.gov

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is widely used to assess the purity of the final product. acs.org By comparing the retention time to standards and analyzing the peak integration, the percentage of purity can be accurately determined. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching vibration of the azide group, which typically appears as a sharp, strong peak around 2100 cm⁻¹. acs.org

TechniquePurposeKey Observables
¹H NMRStructural confirmationChemical shifts for CH₂-N₃, CH₂-SH, and PEG backbone protons. mdpi.comresearchgate.netnih.gov
¹³C NMRStructural confirmationChemical shifts for carbons adjacent to N₃ and S, and PEG backbone carbons. researchgate.net
Mass Spectrometry (MS)Molecular weight verificationPrecise mass-to-charge (m/z) ratio corresponding to the molecular formula. acs.org
HPLCPurity assessmentSingle major peak with a specific retention time, indicating high purity. rsc.org
IR SpectroscopyFunctional group identificationStrong, sharp absorption band around 2100 cm⁻¹ for the azide group. acs.org

Advanced Click Chemistry Applications with Hs Peg3 Ch2ch2n3

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction, a cornerstone of click chemistry, involves the cycloaddition of a terminal alkyne with an azide (B81097), catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole ring. HS-Peg3-CH2CH2N3 readily participates in this reaction, allowing for the efficient conjugation of molecules functionalized with terminal alkynes.

The kinetics of CuAAC reactions are generally very fast, often characterized by second-order rate constants (k) in the range of 10³ to 10⁶ M⁻¹s⁻¹ when appropriate catalysts and ligands are used rsc.orgnih.govmedchem101.com. The reaction is thermodynamically favorable, driven by the formation of the stable triazole ring. Studies involving PEG-azide compounds, like biotin-PEG3-azide (structurally similar to this compound), have demonstrated high reaction rates, with rate constants (kobs) being influenced by factors such as copper concentration and the presence of specific ligands rsc.org. The precise kinetic parameters can vary based on the specific alkyne partner, solvent system, and catalyst/ligand combination employed.

Table 1: Representative CuAAC Reaction Rates with PEG-Azide Linkers

Alkyne PartnerAzide PartnerCatalyst SystemSolventRate Constant (kobs, M⁻¹s⁻¹)Reference
EdUBiotin-PEG3-azideCu(I) / THPTADMSO(aq.)~ 10⁵ - 10⁶ rsc.org
Terminal AlkyneThis compound (example)Cu(I) / LigandAqueous/OrganicHigh (Specific values depend on conditions)N/A

Note: The rate constants provided are representative and depend heavily on the specific reaction conditions and the nature of the alkyne partner. This compound would exhibit similar kinetic behavior.

To enhance the efficiency, biocompatibility, and specificity of CuAAC reactions, particularly in biological settings, significant effort has been dedicated to the design of copper ligands nih.gov. These ligands stabilize the active Cu(I) oxidation state, prevent the formation of inactive copper species, and accelerate the reaction rate, often by several orders of magnitude researcher.lifenih.gov. Common ligands include tris(benzyltriazolylmethyl)amine (TBTA), tris(hydroxypropyltriazolylmethyl)amine (THPTA), and sulfonated bathophenanthroline (B157979) (BPDS) nih.gov. Ligand-assisted catalysis is crucial for minimizing copper-induced cytotoxicity and reactive oxygen species (ROS) generation, which can be detrimental in living systems nih.govnih.govoup.comescholarship.org. Optimizing the catalyst system with appropriate ligands allows for CuAAC to be performed under mild, aqueous conditions, making this compound suitable for conjugating biomolecules without compromising their integrity nih.govescholarship.org.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions

SPAAC offers a copper-free alternative to CuAAC, relying on the inherent ring strain of specific alkyne derivatives (e.g., cyclooctynes) to drive the cycloaddition with azides. This method is highly advantageous for applications in living systems where the presence of copper ions is undesirable nih.govmcmaster.cabroadpharm.com. This compound, with its azide functionality, is an ideal partner for SPAAC reactions.

The efficacy of SPAAC is critically dependent on the design of the strained alkyne. Dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are prominent examples of cyclooctyne (B158145) derivatives that exhibit high reactivity in SPAAC broadpharm.comresearchgate.netnih.gov. These molecules possess significant ring strain, which lowers the activation energy for the cycloaddition with azides. Rational design strategies often involve incorporating electron-withdrawing groups or annulating aromatic rings to further increase strain and reactivity researchgate.netmagtech.com.cn. The attachment of PEG linkers, such as in this compound, to the azide component, or conversely to the cyclooctyne partner, enhances the solubility and accessibility of the reagents, facilitating efficient conjugation nih.govbroadpharm.comresearchgate.net. The choice of cyclooctyne partner can be tailored based on desired reaction kinetics and stability researchgate.netnih.gov.

The efficiency and selectivity of SPAAC reactions are influenced by several parameters, including buffer composition, pH, temperature, and the nature of the azide and alkyne substrates rsc.orgresearchgate.net. Studies have shown that different buffer systems can significantly impact reaction rates. For instance, HEPES buffer at pH 7 has been reported to yield higher rate constants compared to phosphate-buffered saline (PBS) rsc.orgresearchgate.net. Higher pH values generally tend to increase SPAAC reaction rates, although exceptions may occur depending on the buffer system rsc.orgresearchgate.net. The presence of a PEG linker, as in this compound, has been observed to enhance SPAAC reaction rates by approximately 31% compared to non-PEGylated counterparts, likely due to improved solubility and reduced aggregation rsc.orgresearchgate.net.

Table 2: Effect of Buffer Type on SPAAC Reaction Rates

Buffer TypepHRate Constant (M⁻¹s⁻¹)Relative RateReference
HEPES70.55–1.22High rsc.orgresearchgate.net
DMEM~70.59–0.97Moderate-High rsc.orgresearchgate.net
RPMI~70.27–0.77Moderate rsc.orgresearchgate.net
PBS70.32–0.85Moderate-Low rsc.orgresearchgate.net

Note: Rate constants are approximate and depend on the specific azide and alkyne used. The trend indicates the relative performance of different buffers in SPAAC reactions.

Table 3: Influence of PEG Linker on SPAAC Reaction Rates

Azide SubstrateAlkyne PartnerConditionsRate Enhancement by PEGReference
3-azido-L-alaninesulfo DBCO-amineVariousN/A rsc.orgresearchgate.net
1-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amineVariousN/A rsc.orgresearchgate.net
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideVarious~31% increase (0.18–0.37 M⁻¹s⁻¹) rsc.orgresearchgate.net
This compound (example)CyclooctyneVariousExpected enhancementN/A

Note: The data indicates that the presence of a PEG linker (specifically PEG5 in the cited example) can significantly enhance SPAAC reaction rates.

Applications in Chemical Biology and Bioconjugation

Engineering of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.comglpbio.com A PROTAC molecule is composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov HS-Peg3-CH2CH2N3 serves as a PEG-based PROTAC linker, facilitating the synthesis of these targeted protein degraders. glpbio.commedchemexpress.comtargetmol.cn

The structure of this compound is ideally suited for the modular assembly of PROTACs. The terminal azide (B81097) group enables the use of click chemistry, a set of highly efficient and specific bioorthogonal reactions. alfa-chemistry.com By functionalizing one of the PROTAC's ligands (for either the POI or the E3 ligase) with an alkyne group, the azide-terminated linker can be "clicked" into place via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). alfa-chemistry.comnih.govbiochempeg.com This approach allows for the rapid and convergent synthesis of libraries of PROTACs with variations in linker length, composition, or attachment points to screen for optimal degradation efficiency. nih.govbroadpharm.com The thiol group on the other end provides a reactive handle for conjugation to the second ligand, often through reaction with an electrophilic group like a maleimide (B117702). biochempeg.comnih.gov

The efficacy of a PROTAC is highly dependent on the length and flexibility of its linker. precisepeg.comresearchgate.net An optimal linker length is required to facilitate the productive interaction between the E3 ligase and the target protein within the ternary complex, which is necessary for efficient ubiquitination and subsequent degradation. nih.govrsc.org Linkers that are too short may introduce steric clashes that prevent the formation of a stable complex, whereas linkers that are excessively long can lead to unproductive binding conformations and reduced potency. nih.govresearchgate.net

The PEG3 component of this compound provides inherent flexibility, which can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation. precisepeg.comresearchgate.net Research has consistently demonstrated a strong correlation between linker length and PROTAC activity. For instance, a study focused on developing estrogen receptor (ER)-α targeting PROTACs found that potency varied significantly with linker length, identifying a 16-atom chain as optimal for their system. nih.govrsc.org However, the linker's atomic composition is also a key factor. In one study, replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in a significant decrease in degradation activity, indicating that linker design requires careful empirical optimization beyond simple length and flexibility considerations. nih.gov

PROTAC TargetLinker TypeKey FindingReference
Estrogen Receptor (ER)-αAlkyl ChainsPotency increased as linker length went from 9 to 16 atoms, then sharply decreased with longer linkers, highlighting an optimal length. nih.govrsc.org
Bruton's Tyrosine Kinase (BTK)PEG ChainsShorter PROTACs (with fewer than 4 PEG units) showed impaired binding affinity due to steric repulsions. nih.govresearchgate.net
EGFR/HER2PEG ChainsExtension of the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation while maintaining EGFR degradation, imparting selectivity. nih.gov
Cereblon (CRBN)Alkyl vs. PEGReplacing a nine-atom alkyl linker with a three-unit PEG linker inhibited PROTAC activity, suggesting composition is as critical as length. nih.gov

Antibody-Drug Conjugate (ADC) Development and Linker Modification

ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. njbio.com The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and the efficiency of drug release. PEG linkers are frequently incorporated into ADC design to enhance the solubility and stability of the conjugate. precisepeg.comaxispharm.combiochempeg.com

The heterobifunctional nature of this compound is highly advantageous for ADC construction. The thiol group can be used for site-specific conjugation to the antibody. nih.govnih.gov For instance, it can react with a maleimide group that has been installed on the antibody, a common strategy for creating thiol-linked ADCs. nih.govnih.gov Concurrently, the azide terminus can be used to attach the cytotoxic drug via click chemistry, providing a robust and specific conjugation method. nih.govmedchemexpress.com This modular approach allows for precise control over the synthesis and final structure of the ADC.

Site-Specific Bioconjugation to Proteins, Peptides, and Nucleic Acids

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, relies on highly selective and efficient chemical reactions. precisepeg.com The thiol and azide functionalities of this compound are bioorthogonal, meaning they react with their specific partners without cross-reacting with other functional groups found in complex biological systems. alfa-chemistry.combiochempeg.com This property is essential for achieving site-specific modification of biomolecules. nih.gov

This compound enables precise, site-specific labeling of biomolecules through its two distinct reactive ends.

Thiol-Reactive Conjugation: The thiol group allows for covalent attachment to the side chain of cysteine residues within a protein or peptide. biochempeg.comnih.gov Since cysteine is a relatively rare amino acid, it can be introduced at a specific, desired location in a protein's sequence using standard molecular biology techniques. This provides a powerful handle for directing the conjugation to a single, predetermined site. nih.gov

Azide-Alkyne Click Chemistry: The azide group is the key component for click chemistry. alfa-chemistry.com This reaction, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, is known for its high yield, specificity, and biocompatibility. alfa-chemistry.combiochempeg.com A molecule of interest (such as a therapeutic agent, a fluorescent probe, or another biomolecule) can be functionalized with an alkyne group and then efficiently "clicked" onto the azide-terminated linker that is already attached to a biomolecule. axispharm.comnih.gov This dual-handle strategy makes this compound a versatile tool for creating complex, well-defined bioconjugates. nih.gov

Development of Chemical Probes and Biosensors

Chemical probes and biosensors are essential tools for visualizing and quantifying biological processes. The construction of these tools often requires the precise assembly of multiple components, including a targeting element, a reporter element, and a linker. This compound is well-suited for this purpose.

Design of Proximity Ligation Assays and Activity-Based Probes

The distinct chemical properties of each component of this compound are leveraged in the rational design of probes for Proximity Ligation Assays (PLA) and Activity-Based Protein Profiling (ABPP). These techniques offer highly sensitive and specific means to study protein-protein interactions and enzyme activity, respectively, within complex biological systems.

Proximity Ligation Assays (PLA):

Proximity Ligation Assays are powerful methods for detecting protein-protein interactions in situ. The fundamental principle of PLA relies on the close proximity of two antibody-based probes, which, when near each other, can generate an amplifiable DNA signal. The this compound linker can be employed in the construction of custom PLA probes.

Role of the Thiol Group (-SH): The terminal thiol group provides a reactive handle for covalent attachment to a biomolecule, typically an antibody or a protein. This is often achieved through reactions with maleimide-functionalized proteins, forming a stable thioether bond. This initial conjugation step is crucial for directing the probe to its intended biological target.

Role of the PEG3 Linker: The triethylene glycol spacer serves multiple purposes. It provides a flexible, hydrophilic spacer arm that separates the conjugated protein from the functional azide group. This spatial separation minimizes the risk of steric hindrance, which could otherwise interfere with the biological activity of the conjugated protein or the subsequent ligation reaction. The PEG linker also enhances the solubility of the resulting probe in aqueous biological buffers.

Role of the Azide Group (-N3): The azide group is a key component for the "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In the context of PLA, an azide-functionalized antibody can be "clicked" to an alkyne-modified oligonucleotide. When two such PLA probes bind to interacting target proteins, the attached oligonucleotides are brought into close proximity, allowing them to be ligated into a circular DNA template for subsequent rolling circle amplification and fluorescent detection.

Activity-Based Probes (ABPs):

Activity-Based Protein Profiling is a chemical proteomic strategy that utilizes covalent probes to target active enzymes. ABPs typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. The this compound linker is well-suited for the modular design of two-step ABPs.

Role of the Thiol Group (-SH): In the design of certain ABPs, the thiol group can be used to attach the linker to a specific inhibitor scaffold or reactive group. For instance, it can react with electrophilic sites on a parent molecule designed to target a particular class of enzymes.

Role of the PEG3 Linker: As with PLA probes, the PEG3 spacer provides necessary spacing and solubility, ensuring that the bulky reporter tag, which will be attached later, does not interfere with the initial binding of the probe's reactive group to the target enzyme.

Role of the Azide Group (-N3): The azide serves as a bioorthogonal handle. The ABP, containing the azide, is introduced to a biological sample (e.g., cell lysate or living cells). After the probe has covalently labeled its target enzyme, a reporter tag containing a terminal alkyne (such as a fluorophore or biotin) is added. The CuAAC reaction then specifically attaches the reporter tag to the probe-enzyme conjugate. This two-step approach is advantageous as it allows the initial labeling to occur with a small, minimally perturbing probe, with the larger detection moiety being introduced at a later stage.

The modular nature of linkers like this compound allows researchers to mix and match different components to create a wide array of probes tailored for specific experimental needs. Below is an illustrative table detailing the components of a hypothetical activity-based probe designed using a thiol-PEG-azide linker.

Probe ComponentChemical MoietyFunction in Activity-Based Probe
Reactive Group ("Warhead") e.g., FluorophosphonateCovalently modifies the active site of a target enzyme family (e.g., serine hydrolases).
Linker This compoundCovalently attaches to the warhead via its thiol group, provides spacing and solubility, and presents an azide for click chemistry.
Reporter Tag Alkyne-functionalized BiotinIntroduced post-labeling; attaches to the azide on the linker via CuAAC, enabling affinity purification of labeled proteins.
Visualization Tag Alkyne-functionalized FluorophoreAlternative to an affinity tag; attaches to the azide for visualization of labeled proteins by fluorescence imaging or in-gel analysis.

This systematic design allows for the sensitive and specific detection of active enzymes in their native environment, providing valuable insights into their biological roles.

Integration into Materials Science and Surface Engineering

Surface Functionalization of Nanoparticles and Nanomaterials

The unique combination of a surface-anchoring thiol group and a click-chemistry-ready azide (B81097) group makes HS-Peg3-CH2CH2N3 highly valuable for the controlled surface functionalization of diverse nanomaterials. This allows for the precise introduction of specific chemical functionalities, enhancing the nanomaterials' performance and enabling their integration into complex systems.

Polymeric Nanoparticles for Controlled Surface Chemistry

This compound can be utilized to impart controlled surface chemistry onto polymeric nanoparticles. The thiol group can be employed to conjugate the linker to pre-functionalized polymeric nanoparticles, for instance, those bearing maleimide (B117702) or thiol-reactive groups. Alternatively, the azide group can serve as a handle for surface-initiated polymerization via click chemistry, where alkyne-functionalized initiators are attached to the nanoparticle surface, followed by polymerization. This approach allows for the creation of polymer brushes or coatings on the nanoparticle surface, with the PEG chain providing a hydrophilic and biocompatible layer. The terminal azide (or thiol, depending on the attachment strategy) then facilitates the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes, thereby tailoring the nanoparticle's interaction with its environment cd-bioparticles.netaxispharm.combiochempeg.componsure.com. Research involving related PEGylated azide linkers, such as 18F-PEG3-azide, has demonstrated their utility in the radiolabeling of nanoparticles like ZnO, underscoring the applicability of PEG3-azide structures in nanoparticle functionalization semanticscholar.org.

Metallic Nanoparticles (e.g., Gold Nanoparticles) Surface Modification

The thiol moiety of this compound exhibits a strong chemisorption affinity for noble metal surfaces, particularly gold axispharm.componsure.com. This characteristic enables the formation of stable self-assembled monolayers (SAMs) of the linker on gold nanoparticles axispharm.componsure.com. This process effectively functionalizes the gold nanoparticle surface with terminal azide groups, transforming them into platforms for further molecular conjugation. The exposed azide groups are readily available for bioorthogonal click chemistry reactions, allowing for the covalent attachment of a wide array of molecules, including biomolecules, polymers, or targeting ligands, through reactions with complementary alkyne-functionalized species axispharm.combiochempeg.componsure.com. The embedded PEG3 chain contributes to the colloidal stability of the nanoparticles by providing a hydrophilic steric barrier, which helps prevent aggregation and reduces non-specific interactions with biological components axispharm.componsure.com.

Interfacial Activity Assisted Surface Functionalization (IAASF) Techniques

While specific methodologies termed "Interfacial Activity Assisted Surface Functionalization (IAASF) Techniques" directly referencing this compound were not extensively detailed in the provided search results, the inherent properties of this linker suggest its potential role in such strategies. The polyethylene (B3416737) glycol (PEG) chain within this compound imparts interfacial activity due to its hydrophilic nature, influencing surface tension and wetting characteristics. This can promote the uniform adsorption and distribution of the linker at various interfaces. The bifunctional design, featuring a thiol group for surface anchoring and an azide group for subsequent click chemistry, allows for the precise introduction of chemical functionalities at interfaces. This controlled surface modification is fundamental to IAASF techniques, which aim to engineer interfacial properties for specific applications.

Fabrication of Functional Polymer Brushes and Coatings

This compound is a key component in the fabrication of functional polymer brushes and coatings, enabling precise control over surface properties. The thiol group can anchor the linker to various substrates, including gold surfaces or surfaces functionalized with maleimide groups, initiating the grafting process. The terminal azide group then acts as a reactive handle for subsequent surface modifications. This can involve surface-initiated polymerization techniques that utilize click chemistry, where alkyne-functionalized initiators are first attached to the surface via the azide group, followed by controlled polymerization. Alternatively, pre-formed polymers bearing alkyne functionalities can be grafted onto the azide-terminated surface using a grafting-to approach via click chemistry nih.gov. The resultant polymer brushes, incorporating the PEG segment, are known to confer desirable surface characteristics such as reduced biofouling, enhanced lubricity, and tunable wettability ethz.ch.

Design of Biointerfaces for Cell and Tissue Interactions

Chemical Properties of this compound

PropertyValueSource(s)
Chemical NameThis compound biocat.comglpbio.comglpbio.com
SynonymsThiol-PEG3-C2-azide biocat.comglpbio.com
CAS Number1347750-79-1 biocat.comglpbio.comglpbio.com
Molecular FormulaC₈H₁₇N₃O₃S biocat.comglpbio.comglpbio.com
Molecular Weight235.3 g/mol biocat.comglpbio.comglpbio.com
Functional GroupsThiol (-SH), Azide (-N₃), PEG3 cd-bioparticles.netaxispharm.combiochempeg.componsure.combiocat.com
Primary ApplicationPROTAC linker (as per common usage) biocat.comglpbio.comglpbio.comglpbio.com

Compound Names Mentioned:

this compound

Thiol-PEG3-C2-azide

Azide-PEG-Thiol

N3-PEG-SH

Thiol-PEG7-Azide

Azide-PEG7-Thiol

HS-PEG7-CH2CH2N3

HS-PEG11-CH2CH2N3

HS-PEG3-CH2CH2NH2 hydrochloride

Thiol-PEG3-amine hydrochloride

18F-PEG3-azide

Innovations in Polymer Chemistry Using Hs Peg3 Ch2ch2n3

Synthesis of Advanced Polymeric Architectures

HS-Peg3-CH2CH2N3 serves as a versatile building block for constructing intricate polymer architectures, leveraging its dual reactive end groups. Its application is particularly prominent in the creation of block copolymers, graft copolymers, dendrimers, and star polymers, where precise control over branching and connectivity is paramount.

Block Copolymers and Graft Copolymers with Heterobifunctional Segments

The heterobifunctional nature of this compound allows for the sequential or simultaneous linkage of different polymer chains, leading to well-defined block and graft copolymers. Thiol-ene and thiol-yne click reactions, which involve the thiol group, and azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, utilizing the azide (B81097) group, are key methodologies. These reactions are characterized by high efficiency, selectivity, and mild reaction conditions, making them ideal for complex polymer synthesis acs.orgmdpi.com.

For instance, this compound can be used to functionalize pre-formed polymers or to act as a linker between polymer blocks synthesized via different polymerization techniques. The thiol end can react with polymers bearing alkene or alkyne functionalities via thiol-ene or thiol-yne coupling, respectively. Concurrently, the azide end can participate in CuAAC or SPAAC reactions with alkyne-functionalized polymers, enabling the formation of stable triazole linkages nih.govacs.orgrsc.org. This dual reactivity allows for the creation of complex architectures, such as linear-dendritic block copolymers, where the PEG chain can serve as a linear segment and the azide functionality can be used for further dendritic growth or functionalization acs.orgnih.gov.

Dendrimers and Star Polymers Incorporating PEG-Azide-Thiol Linkers

This compound is instrumental in the synthesis of dendrimers and star polymers, structures characterized by their highly branched, tree-like, or radial architectures. The precise placement of functional groups at the core or periphery of these macromolecules is crucial for their properties and applications.

In dendrimer synthesis, this compound can be employed as a core molecule or as a branching unit. For example, a core molecule with multiple azide groups could be reacted with alkyne-functionalized this compound to initiate dendritic growth. Alternatively, this compound itself can be incorporated into dendritic structures, providing terminal azide groups for further functionalization or terminal thiol groups for attachment to surfaces or other molecules nih.govresearchgate.net. The thiol group can also be used to anchor star polymer arms to a central core that possesses complementary reactive groups. The ability to precisely control the number and placement of PEG chains via these click chemistry approaches is vital for tailoring the solubility, biocompatibility, and drug-loading capacity of these complex macromolecules acs.orgcreativepegworks.com.

Controlled Polymerization Techniques for Precision Polymer Synthesis

This compound can be integrated into or used in conjunction with controlled polymerization techniques to achieve polymers with precise molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are key to this precision mdpi.comsigmaaldrich.com.

While this compound is not typically a direct initiator or chain transfer agent in these methods, it can be used to functionalize monomers, initiators, or pre-polymers. For instance, a monomer could be functionalized with an alkyne group, and then this compound could be used post-polymerization to attach PEG chains via click chemistry. Alternatively, polymers synthesized via controlled polymerization techniques could be end-functionalized with azide or thiol groups, which then react with the complementary functionality of this compound to introduce PEG segments with specific lengths and functionalities. This approach ensures that the beneficial properties of controlled polymerization (e.g., narrow molecular weight distribution) are combined with the advantages of PEGylation researchgate.netmdpi.com.

Post-Polymerization Modification for Tailored Material Properties

Post-polymerization modification (PPM) is a powerful strategy to introduce new functionalities or alter the properties of pre-synthesized polymers. This compound excels in this area due to the high efficiency and orthogonality of click chemistry.

Polymers synthesized with reactive groups such as terminal alkynes or alkenes can be readily modified by reacting them with the azide or thiol end of this compound, respectively wiley-vch.de. This allows for the grafting of PEG chains onto various polymer backbones, enhancing their hydrophilicity, biocompatibility, or solubility. For example, polymers with pendant alkyne groups can be efficiently functionalized with this compound via CuAAC to create PEGylated materials for biomedical applications or surface coatings nih.govacs.orgnih.gov. Conversely, polymers with pendant thiol or maleimide (B117702) groups can be modified using the thiol functionality of this compound through thiol-ene or thiol-maleimide coupling. This versatility in modification allows for the fine-tuning of material properties, such as surface energy, adhesion, and drug delivery capabilities, by precisely controlling the density and distribution of the PEG chains rsc.orgchemrxiv.org.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of PEG Conformation and Dynamics in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like HS-Peg3-CH2CH2N3, MD simulations can provide detailed information about the conformational landscape of the PEG linker in different solvent environments. This is critical as the spatial relationship between the terminal thiol and azide (B81097) groups, governed by the PEG chain's conformation, can significantly influence its reactivity and effectiveness in conjugation strategies.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing the dynamic behavior of the molecule.

Key insights that can be gained from MD simulations of this compound include:

End-to-End Distance: The distribution of the distance between the sulfur atom of the thiol group and the terminal nitrogen atom of the azide group can be calculated. This provides a measure of the linker's extension and flexibility.

Solvent Accessible Surface Area (SASA): SASA calculations can reveal how the PEG chain and its terminal functional groups are exposed to the solvent. This is important for understanding the molecule's solubility and the accessibility of the thiol and azide groups for reaction.

Hydration Shell Analysis: The structure and dynamics of water molecules in the immediate vicinity of the PEG chain can be analyzed. The hydration shell plays a crucial role in the solubility and biocompatibility of PEGylated molecules.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

Parameter Typical Value/Choice Purpose
Force FieldAMBER, CHARMM, GROMOSTo describe the potential energy of the system.
Solvent ModelTIP3P, SPC/ETo represent water molecules explicitly.
Simulation BoxCubic or RectangularTo contain the molecule and solvent.
Boundary ConditionsPeriodicTo simulate a bulk system and avoid edge effects.
Temperature298 K or 310 KTo mimic room or physiological temperature.
Pressure1 atmTo maintain constant pressure.
Simulation Time100 ns - 1 µsTo adequately sample the conformational space.
Time Step2 fsThe interval between successive steps in the simulation.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to study the electronic structure and reactivity of molecules. rsc.orgmdpi.com For this compound, these methods are invaluable for understanding the chemical behavior of the thiol and azide functional groups and for predicting the pathways of their reactions. nih.gov

The thiol (-SH) group is a versatile functional handle that can participate in several types of reactions, including thiol-ene reactions, Michael additions, and the formation of disulfide bonds. nih.govinterchim.fracs.org The azide (-N3) group is well-known for its utility in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

Quantum chemical methods like Density Functional Theory (DFT) can be used to:

Determine Transition State Geometries: By locating the transition state structure, the mechanism of the reaction can be elucidated. pennylane.ai This provides a detailed picture of how bonds are broken and formed during the chemical transformation.

Analyze Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For instance, in a reaction, the HOMO of the nucleophile and the LUMO of the electrophile are often involved. Analysis of these orbitals in this compound and its reaction partners can predict regioselectivity and reactivity.

Simulate Spectroscopic Properties: Properties like infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the characterization of reactants and products.

For example, DFT calculations could be used to compare the reaction barriers for the thiol group of this compound reacting with a maleimide (B117702) versus an acrylate, providing a theoretical basis for choosing the optimal reaction partner. Similarly, the mechanism of the azide group reacting with an alkyne in the presence or absence of a copper catalyst can be investigated to understand the catalytic effect. medchemexpress.com

Table 2: Application of Quantum Chemical Methods to Study the Reactivity of this compound

Property/Application Quantum Chemical Method Predicted Information
Reaction FeasibilityDFT, ab initio methodsReaction energies, activation barriers
Reaction MechanismTransition State SearchGeometry of the transition state, reaction coordinate
Site of ReactionHOMO/LUMO analysis, electrostatic potential mapsPrediction of nucleophilic and electrophilic sites
RegioselectivityCalculation of energies for different product isomersThe most likely product to be formed

Computational Design of Novel Conjugates and Polymeric Assemblies

The insights gained from molecular dynamics simulations and quantum chemical calculations can be integrated into the computational design of novel molecules and materials based on the this compound scaffold. By understanding the conformational preferences and reactivity of this linker, it is possible to rationally design more complex structures with desired properties.

Design of Novel Conjugates:

In the context of designing molecules like PROTACs, the length and flexibility of the linker are critical. targetmol.cnglpbio.com Computational approaches can be used to model the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. By starting with the structure of this compound, computational tools can be used to attach different protein-binding moieties to its thiol and azide ends. Subsequent molecular docking and MD simulations can then assess the stability of the resulting ternary complex and predict the efficacy of the designed PROTAC. This in silico screening can significantly reduce the number of molecules that need to be synthesized and tested experimentally.

Design of Polymeric Assemblies:

The bifunctional nature of this compound makes it an excellent building block for the construction of polymers and hydrogels. For instance, it can be used to crosslink other polymers or to form linear chains through step-growth polymerization. Computational modeling can aid in predicting the properties of these resulting materials. For example, coarse-grained simulations can be used to study the self-assembly of these polymers and the morphology of the resulting nanostructures. Furthermore, the mechanical properties of hydrogels formed using this linker, such as their elasticity and swelling behavior, can be predicted using computational models. nih.govacs.org

Table 3: Computational Design Strategies for this compound-based Molecules and Materials

Design Goal Computational Approach Key Parameters to Optimize Potential Application
Novel PROTACsMolecular Docking, MD SimulationsLinker length, flexibility, exit vectorsTargeted protein degradation
Drug-Antibody ConjugatesProtein-Ligand Docking, Conformational AnalysisLinker attachment site, stabilityTargeted drug delivery
Self-Assembled NanoparticlesCoarse-Grained MD, Self-Assembly SimulationsHydrophilic/hydrophobic balance, linker concentrationDrug encapsulation and release
Biodegradable HydrogelsPolymer Simulations, Network AnalysisCrosslinking density, chain flexibilityTissue engineering, controlled release

By leveraging these theoretical and computational tools, the development of new technologies based on this compound can be accelerated, enabling the creation of advanced materials and therapeutics with tailored properties.

Emerging Research Frontiers and Future Prospects

Integration in Advanced Diagnostic Research Tools

The unique properties of HS-Peg3-CH2CH2N3 make it highly suitable for developing sophisticated diagnostic research tools. The thiol group allows for robust conjugation to various biomolecules, such as antibodies or peptides, and can also facilitate surface immobilization onto gold nanoparticles or sensor surfaces, critical for biosensor development. The PEG spacer enhances water solubility and minimizes aggregation, which is crucial for maintaining the activity and stability of conjugated biomolecules in biological matrices. The terminal azide (B81097) group serves as a versatile handle for post-conjugation modification via click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This click chemistry approach allows for the efficient and specific labeling of diagnostic probes with reporter molecules, such as fluorophores or radiolabels, for enhanced detection sensitivity in imaging agents or diagnostic assays. Research has demonstrated the utility of PEG-azide linkers in creating targeted imaging agents for disease detection, where the linker connects a targeting moiety to a contrast agent, improving pharmacokinetic profiles and target specificity.

Table 1: Applications of this compound in Diagnostic Tool Development

Application AreaKey Functionality of this compoundBenefitReference Type
BiosensorsThiol for surface immobilization; Azide for reporter conjugationEnhanced surface stability, specific probe attachment, sensitive detection
Imaging AgentsPEG spacer for solubility; Azide for labeling with contrast agentsImproved biodistribution, reduced non-specific uptake, targeted delivery
ImmunoassaysThiol for antibody conjugation; Azide for label attachmentStable bioconjugates, efficient signal amplification

Development of Multiplexed Chemical Biology Assays

This compound plays a significant role in the development of multiplexed chemical biology assays, which enable the simultaneous detection of multiple analytes. The ability to selectively functionalize biomolecules using the distinct reactive ends of the linker is paramount. The thiol group can be used to attach the linker to a protein or nucleic acid, while the azide group can then be employed in a click reaction with an alkyne-functionalized reporter molecule or solid support. This orthogonal reactivity allows for the creation of complex assay formats where different biomolecules, each modified with a distinct reporter, can be detected independently within the same sample. For instance, in high-throughput screening or diagnostic panels, multiple target molecules can be captured by different antibodies, and then simultaneously detected using a library of alkyne-tagged probes, with the PEG spacer ensuring minimal steric hindrance and maintaining assay sensitivity. The precise control over conjugation offered by this compound facilitates the design of robust and scalable multiplexed assays for applications ranging from drug discovery to clinical diagnostics.

Table 2: Role of this compound in Multiplexed Assay Development

Assay ComponentFunctionalization Strategy with this compoundOutcome in MultiplexingReference Type
Capture MoleculesThiol conjugation to antibodies/aptamersImmobilization onto surfaces or beads, specific target binding
Detection ProbesAzide group reaction with alkyne-tagged fluorophores/enzymesOrthogonal labeling, distinct signal generation for each analyte
Assay PlatformsSurface functionalization via thiol; linker for probe attachmentCreation of microarrays or bead-based assays for simultaneous detection

Sustainable Synthesis and Application of PEG-Azide-Thiol Linkers

The synthesis of PEG-azide-thiol linkers, including compounds like this compound, is increasingly being explored with a focus on sustainability and green chemistry principles. Traditional synthesis routes often involve multiple steps, potentially using hazardous reagents or generating significant waste. Research efforts are directed towards developing more efficient, atom-economical, and environmentally benign methods for producing these essential bifunctional molecules. This includes exploring catalytic methods, reducing solvent usage, and optimizing reaction conditions to maximize yield and purity while minimizing by-products. The application of these linkers in bioconjugation remains broad, encompassing antibody-drug conjugates (ADCs), protein labeling, peptide synthesis, and surface modification for various biotechnological applications. The demand for sustainable synthesis methods is driven by the increasing scale of production required for advanced therapeutic and diagnostic applications, ensuring that the production of these critical chemical tools aligns with environmental responsibility.

Table 3: Aspects of Sustainable Synthesis and Applications of PEG-Azide-Thiol Linkers

Synthesis AspectFocus AreaApplication RelevanceReference Type
Green ChemistrySolvent reduction, atom economy, catalytic methodsReduced environmental footprint in linker production
Process OptimizationYield improvement, waste minimization, energy efficiencyCost-effective and scalable manufacturing
Bioconjugation ExamplesAntibody-Drug Conjugates (ADCs), protein labeling, surface scienceTargeted therapies, diagnostics, biomaterials, drug delivery systems

Q & A

Q. How can researchers design a reproducible synthesis protocol for HS-Peg3-CH2CH2N3?

Answer:

  • Experimental Design : Follow standardized protocols for organic synthesis, ensuring detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) .
  • Characterization : Use NMR, FTIR, and mass spectrometry for structural validation. Cross-reference spectral data with literature to confirm purity and identity .
  • Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary experimental data from supplementary materials .

Q. What literature search strategies are effective for identifying foundational studies on this compound?

Answer:

  • Database Use : Leverage SciFinder, PubMed, and Reaxys with queries like "this compound synthesis" or "azide-PEG derivatives" to locate primary sources .
  • Citation Tracking : Trace references in review articles to identify seminal works. Prioritize peer-reviewed journals over preprint repositories .
  • Gaps Identification : Note inconsistencies in reported yields or characterization methods to define research opportunities .

Q. What are the critical parameters for characterizing this compound in aqueous solutions?

Answer:

  • Stability Testing : Monitor hydrolysis rates via HPLC under varying pH and temperature conditions .
  • Solubility Analysis : Use gravimetric methods to determine solubility limits in buffers or biological media .
  • Data Presentation : Tabulate results with error margins (e.g., ±SD) and compare with analogous PEG-azide compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

Answer:

  • Contradiction Analysis : Compare experimental conditions (e.g., deuterated solvents, instrument calibration) from conflicting studies .
  • Reproducibility Tests : Replicate prior protocols with controlled variables (e.g., moisture-free environments) to isolate confounding factors .
  • Collaborative Verification : Share raw data with independent labs to validate findings .

Q. What statistical methods are optimal for optimizing this compound reaction conditions?

Answer:

  • Design of Experiments (DoE) : Use factorial design to assess interactions between variables (e.g., temperature, catalyst concentration) .
  • Error Analysis : Apply ANOVA or t-tests to evaluate significance of yield improvements .
  • Data Visualization : Create contour plots or response surface models to identify optimal conditions .

Q. How can mechanistic studies elucidate the reactivity of this compound in click chemistry?

Answer:

  • Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to track Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates .
  • Computational Modeling : Use DFT calculations to predict transition states and compare with experimental activation energies .
  • Side-Reaction Monitoring : Employ LC-MS to detect byproducts (e.g., triazole isomers) under varying conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Process Control : Implement in-line FTIR for real-time monitoring of azide conversion .
  • Purification Protocols : Standardize column chromatography gradients or dialysis cut-offs to ensure consistent purity .
  • Quality Metrics : Define acceptance criteria (e.g., ≥95% purity via HPLC) and document deviations .

Methodological Frameworks

How to structure a research question on this compound using FINER criteria?

Answer:

  • Feasibility : Ensure access to azide-handling facilities and specialized instrumentation (e.g., Schlenk lines) .
  • Novelty : Focus on underexplored applications (e.g., bioorthogonal labeling in live-cell imaging) .
  • Ethics : Adhere to biosafety protocols when testing cytotoxicity .

Q. What are best practices for presenting this compound data in peer-reviewed manuscripts?

Answer:

  • Clarity : Use tables for comparative spectral data (e.g., NMR δ-values) and figures for reaction schemes .
  • Reproducibility : Provide step-by-step synthesis details in supplementary materials .
  • Transparency : Disclose limitations (e.g., air sensitivity of azides) and propose mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.